1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Brand Name: Vulcanchem
CAS No.: 78070-19-6
VCID: VC17168170
InChI: InChI=1S/C17H15F3N4O4/c18-17(19,20)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(23(25)26)11-16(15)24(27)28/h1-5,10-11H,6-9H2
SMILES:
Molecular Formula: C17H15F3N4O4
Molecular Weight: 396.32 g/mol

1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine

CAS No.: 78070-19-6

Cat. No.: VC17168170

Molecular Formula: C17H15F3N4O4

Molecular Weight: 396.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine - 78070-19-6

Specification

CAS No. 78070-19-6
Molecular Formula C17H15F3N4O4
Molecular Weight 396.32 g/mol
IUPAC Name 1-(2,4-dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Standard InChI InChI=1S/C17H15F3N4O4/c18-17(19,20)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(23(25)26)11-16(15)24(27)28/h1-5,10-11H,6-9H2
Standard InChI Key LXVGWGHRZBJQMX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereoelectronic Properties

The compound’s structure comprises a piperazine core substituted at the 1-position with a 2,4-dinitrophenyl group and at the 4-position with a 3-(trifluoromethyl)phenyl group . The 2,4-dinitrophenyl moiety introduces strong electron-withdrawing effects due to the nitro groups at the 2- and 4-positions, which influence the compound’s electronic distribution and reactivity. The 3-(trifluoromethyl)phenyl group contributes hydrophobicity and metabolic stability, a feature often leveraged in drug design to enhance membrane permeability and resistance to oxidative degradation .

Key physicochemical parameters include a calculated exact mass of 342.133 g/mol and a topological polar surface area (PSA) of 98.12 Ų, suggesting moderate solubility in polar solvents . The logP value of 4.31 indicates significant lipophilicity, which may facilitate passive diffusion across biological membranes .

Table 1: Physicochemical Properties of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine

PropertyValue
Molecular FormulaC17H18N4O4\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{4}
Molecular Weight342.35 g/mol
Exact Mass342.133 g/mol
Topological Polar Surface Area98.12 Ų
LogP4.31
CompoundTarget EnzymeIC50_{50} (μM)Biological Activity
ML267 Sfp-PPTase0.29Antibacterial (MRSA)
IMPDH Inhibitor IMPDH (M. tuberculosis)0.81Antitubercular
Fasudil ROCK Kinase0.33Vasodilatory

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

The compound’s logP of 4.31 suggests favorable lipid membrane permeability, though its high PSA (98.12 Ų) may limit absorption via passive diffusion . Strategies to improve bioavailability could include prodrug formulations or salt formation to enhance aqueous solubility.

Metabolic Stability

Future Directions and Challenges

Target Identification and Validation

While the compound’s exact mechanism remains uncharacterized, target deconvolution approaches—such as chemical proteomics or phenotypic screening—could identify interacting proteins. Given the structural resemblance to IMPDH and PPTase inhibitors, enzymatic assays against these targets are warranted .

Optimization of Pharmacodynamic Properties

Lead optimization efforts should focus on balancing lipophilicity and solubility. Introducing polar substituents (e.g., hydroxyl or amine groups) while retaining the trifluoromethyl moiety may improve drug-likeness. Additionally, replacing the nitro groups with bioisosteres (e.g., cyan or sulfonamide) could mitigate potential toxicity.

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